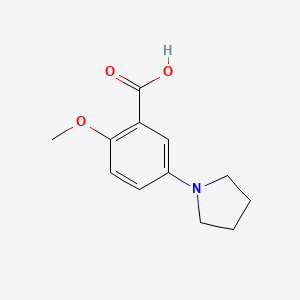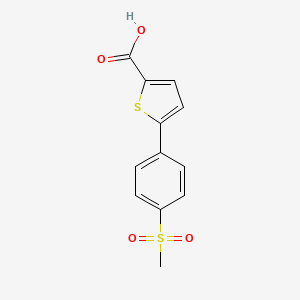
Methyl 5-acetyl-4-bromo-1H-pyrrole-2-carboxylate
Overview
Description
Methyl 5-acetyl-4-bromo-1H-pyrrole-2-carboxylate is a compound that belongs to the class of organic compounds known as pyrroles. Pyrroles are characterized by a five-membered aromatic ring containing one nitrogen atom. The specific compound is a derivative of pyrrole with an acetyl group at the fifth position, a bromine atom at the fourth position, and a carboxylate ester at the second position.
Synthesis Analysis
The synthesis of related pyrrole derivatives has been explored in various studies. For instance, methyl 4-aminopyrrole-2-carboxylates were synthesized using a relay catalytic cascade reaction involving 5-methoxyisoxazoles and pyridinium ylides, facilitated by a FeCl2/Et3N binary catalytic system . Although this does not directly describe the synthesis of this compound, it provides insight into the synthetic strategies that could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of a closely related compound, methyl N-(4,5-dibromo-1-methyl-pyrrole-2-carbonyl)aminoacetate, has been characterized by single-crystal X-ray diffraction analysis . This study revealed the presence of carbonyl, carboxyamide, and ester groups, as well as bromine atoms in the compound. The structural analysis of such compounds is crucial for understanding their reactivity and physical properties.
Chemical Reactions Analysis
The reactivity of pyrrole derivatives can be quite diverse. For example, the AlCl3-promoted reaction of methyl 2,5-dimethylpyrrole-1-carboxylate with dimethyl acetylenedicarboxylate led to the formation of a 2H-pyrrole derivative . This indicates that pyrrole compounds can undergo various transformations, including migrations and cycloadditions, which could be relevant for the chemical reactions of this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives are influenced by their functional groups. For instance, the presence of electron-withdrawing groups such as acetyl or bromine can affect the acidity and reactivity of the compound. The study of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives included the determination of acid dissociation constants, which are important for understanding the behavior of these compounds in different environments . Although not directly related to this compound, these studies provide a foundation for predicting the properties of similar compounds.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Pyridyl–Pyrazole-3-One Derivatives : Methyl 5-acetyl-4-bromo-1H-pyrrole-2-carboxylate was used in the synthesis of novel compounds with potential antitumor activity, showing selective cytotoxicity against tumor cell lines without harming normal liver cells (Huang et al., 2017).
- Synthesis of Ethyl Esters of cis-4-(Methanesulfonyl)-cis-5-arylprolines : It was involved in reactions to form ethyl esters of 4-methanesulfonyl-substituted cis-5-arylprolines, leading to the formation of ethyl 5-aryl-1H-pyrrole-2-carboxylates (Petrov et al., 2021).
- Formation of Alkyl 1H-Pyrrole-2-carboxylates : It was used in the synthesis of alkyl 1H-pyrrole-2-carboxylates and dialkyl 1H-pyrrole-2,5-dicarboxylates, facilitated by iron-containing catalysts (Khusnutdinov et al., 2010).
Biological Applications and Reactions
- Antimicrobial Agent Synthesis : Derivatives of this compound were synthesized and found to have significant antibacterial and antifungal activities, suggesting its utility in developing new therapeutic tools (Hublikar et al., 2019).
- Electrophilic Substitution Reactions : It underwent Friedel–Crafts acetylation and bromination, leading to various substituted products, which is crucial for understanding its reactivity in chemical synthesis (Anderson & Huang, 1967).
Advanced Synthetic Techniques
- Amino Pyrrole Derivative Synthesis : this compound was utilized in advanced synthetic methods to create α-aminopyrrole derivatives, crucial for pharmaceutical research (Galenko et al., 2019).
- Building Block in Synthesis : It served as a building block in the formal synthesis of bioactive pyrroles, highlighting its role in the synthesis of complex natural products and analogs (Gupton et al., 2014).
Future Directions
The future directions for research on “Methyl 5-acetyl-4-bromo-1H-pyrrole-2-carboxylate” and similar compounds could involve exploring their potential biological activities and applications. Given the wide range of activities exhibited by pyrrole derivatives, there may be potential for the development of new pharmaceuticals or other useful compounds .
Mechanism of Action
Target of Action
Pyrrole compounds, in general, are known to interact with various biological targets due to their heterocyclic nature
Mode of Action
Pyrrole compounds are known to interact with their targets through various mechanisms, including hydrogen bonding and π-π stacking . The bromine atom in the compound could potentially enhance its reactivity, allowing it to form covalent bonds with its targets.
Biochemical Pathways
Pyrrole compounds are involved in a wide range of biochemical processes, including the synthesis of heme, a vital component of hemoglobin
Action Environment
The action, efficacy, and stability of Methyl 5-acetyl-4-bromo-1H-pyrrole-2-carboxylate could be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed, and at room temperature to maintain its stability . Other factors, such as pH and the presence of other substances, could also affect its action and efficacy.
properties
IUPAC Name |
methyl 5-acetyl-4-bromo-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-4(11)7-5(9)3-6(10-7)8(12)13-2/h3,10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IECZBSNUKCUXBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(N1)C(=O)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20447332 | |
| Record name | Methyl 5-acetyl-4-bromo-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
157425-54-2 | |
| Record name | Methyl 5-acetyl-4-bromo-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 5-acetyl-4-bromo-1H-pyrrole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(4-Methylphenyl)amino]butanohydrazide](/img/structure/B3022185.png)

![2-[(4-methyl-5-{[(3-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B3022187.png)
![2-[(4-methyl-5-{[(2-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B3022189.png)
![2-({4-methyl-5-[(1-naphthylamino)methyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide](/img/structure/B3022190.png)
![4-{[(4-Methylphenyl)amino]methyl}benzohydrazide](/img/structure/B3022191.png)
![[3-(Morpholin-4-ylsulfonyl)thien-2-yl]methanol](/img/structure/B3022197.png)
![Methyl {[2-chloro-4-(trifluoromethyl)phenyl]-thio}acetate](/img/structure/B3022199.png)
![1-[(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B3022200.png)


![2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B3022203.png)
